CPhos

描述

准备方法

The preparation of CPhos typically involves a multi-step synthetic route. One common method starts with the synthesis of 2-chlorodicyclohexylphosphine, which then reacts with 2-aminoaniline through a substitution reaction to yield 2-dicyclohexylphosphine-2’,6’-diaminobiphenyl. This intermediate is then subjected to a phosphination reaction to produce this compound .

化学反应分析

CPhos is known for its high activity in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions typically involve the formation of carbon-carbon or carbon-nitrogen bonds. Common reagents used in these reactions include aryl halides, alkylzinc halides, and amines. The major products formed are often arylated or alkylated compounds .

科学研究应用

CPhos has a wide range of applications in scientific research, particularly in the field of organic synthesis. It is used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. These reactions are crucial in the development of pharmaceuticals, agrochemicals, and materials science. Additionally, this compound is employed in the synthesis of natural products and in the preparation of functionalized arenes .

作用机制

The mechanism of action of CPhos in catalytic reactions involves its role as a ligand that stabilizes the palladium catalyst. This compound enhances the rate of reductive elimination in palladium-catalyzed reactions, thereby minimizing the formation of undesired by-products. This is achieved by increasing the rate of reductive elimination relative to the rate of β-hydride elimination .

相似化合物的比较

CPhos is part of a family of dialkylbiaryl phosphine ligands, which also includes compounds such as XPhos, SPhos, and RuPhos. These ligands share similar structural features but differ in their electronic and steric properties. This compound is unique in its ability to facilitate challenging reductive elimination processes, making it particularly effective in the selective cross-coupling of secondary alkylzinc reagents with aryl halides .

生物活性

CPhos, or c-Fos, is a protein encoded by the proto-oncogene FOS, which plays a crucial role in various biological processes, particularly in cellular signaling and gene expression. This article delves into the biological activity of c-Fos, highlighting its significance in neuroscience, cancer biology, and cellular responses to external stimuli.

Overview of c-Fos

c-Fos is a transcription factor that functions primarily in the nucleus, regulating gene expression in response to extracellular signals. It was first identified in rat fibroblasts and has since been recognized for its role as an immediate early gene product that is rapidly expressed following cellular activation by various stimuli, including growth factors and neurotransmitters .

The biological activity of c-Fos is largely mediated through its ability to form heterodimers with other proteins, such as Jun proteins, to activate transcription of target genes. This interaction is vital for processes such as cell proliferation, differentiation, and survival. c-Fos also plays a significant role in neuronal plasticity and memory formation by influencing synaptic strength and connectivity .

Biological Functions

1. Neuronal Activity

- c-Fos is widely used as a marker for neuronal activation. Its expression increases following neuronal stimulation, making it a valuable tool for studying brain activity.

- Studies have shown that c-Fos expression patterns can indicate the functional organization of cortical areas in response to sensory inputs (e.g., whisker stimulation in rodents) .

2. Cancer Biology

- As a proto-oncogene, overexpression of c-Fos has been linked to various cancers. It contributes to tumorigenesis by promoting cell proliferation and survival pathways.

- Research indicates that c-Fos can enhance the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

3. Response to External Stimuli

- c-Fos is upregulated in response to various stimuli, including stress signals and pharmacological agents. For instance, anti-psychotic medications can induce significant changes in c-Fos expression across brain regions .

- The protein's rapid response to stimuli makes it an essential component in studies related to addiction and behavioral responses .

Case Study 1: Neuronal Activation

A study investigating the role of c-Fos in the suprachiasmatic nucleus (SCN), the brain's circadian clock, demonstrated that rhythmic patterns of c-Fos expression correlate with neuronal firing rates throughout the day. This finding supports the idea that c-Fos serves as a reliable indicator of neuronal activity linked to circadian rhythms .

Case Study 2: Cancer Progression

In cancer research, c-Fos was found to be overexpressed in several tumor types. A study showed that inhibiting c-Fos expression led to reduced proliferation rates in cancer cell lines, suggesting its potential as a therapeutic target for cancer treatment .

Data Tables

| Biological Activity | Function | Implications |

|---|---|---|

| Neuronal Activation | Marker for neuronal stimulation | Understanding brain function and disorders |

| Tumorigenesis | Promotes cell proliferation | Target for cancer therapies |

| Stress Response | Regulates gene expression | Insights into stress-related disorders |

Research Findings

Recent studies have highlighted the diverse roles of c-Fos across different biological contexts:

- Neuroscience : Elevated c-Fos levels are observed following sensory stimulation, indicating its role in mapping functional brain areas .

- Oncology : Inhibition of c-Fos has been shown to decrease tumor growth in xenograft models, suggesting its potential as a therapeutic target .

- Pharmacology : Changes in c-Fos expression levels can indicate drug efficacy and mechanisms of action within the central nervous system .

属性

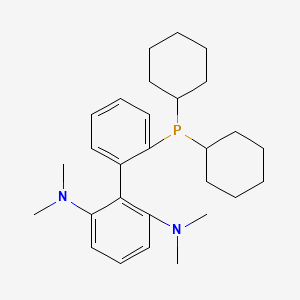

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,5-10,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNAQRXLOSUHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045581 | |

| Record name | 2-(2-Dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160556-64-8 | |

| Record name | 2′-(Dicyclohexylphosphino)-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160556-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CPHOS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160556648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(Dicyclohexylphosphino)-N,N,N',N'-tetramethyl-2,6-biphenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D5DWS5PBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary application of CPhos in organic synthesis?

A1: this compound is primarily employed as a ligand in palladium-catalyzed cross-coupling reactions, particularly Negishi coupling. []

Q2: What makes this compound an effective ligand for Negishi coupling?

A2: this compound, when complexed with palladium, effectively promotes the rate of reductive elimination, a crucial step in cross-coupling, relative to the rate of undesirable beta-hydride elimination. [] This characteristic results in higher yields and improved selectivity for desired products.

Q3: Can this compound be used for coupling reactions beyond Negishi coupling?

A3: Yes, this compound has demonstrated efficacy in facilitating challenging reductive elimination processes in other palladium-catalyzed cross-coupling reactions. Notably, it has been successfully employed in the coupling of secondary alkylzinc reagents with heteroaryl halides. []

Q4: What are the advantages of using this compound in palladium-catalyzed cross-coupling reactions?

A4: this compound offers several advantages:

- Broad substrate scope: It facilitates coupling reactions with a wide variety of aryl bromides, activated aryl chlorides, and heteroaryl halides. [, ]

- High selectivity: It favors the formation of the desired secondary coupling product over the undesired primary coupling product, especially with secondary alkylzinc reagents. [, ]

- Improved yields: By promoting reductive elimination, it enhances the overall efficiency of cross-coupling reactions. []

Q5: Are there any limitations to using this compound in cross-coupling reactions?

A5: While highly effective, the reactivity of this compound can be influenced by the electronic nature of the substrates. Coupling reactions with electron-deficient heterocyclic substrates might require further optimization of reaction conditions or the use of modified this compound-type ligands for improved efficiency. []

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they highlight its structural features as a biarylphosphine ligand. Researchers can readily deduce its molecular formula and weight from its chemical structure, which is widely available in chemical databases and publications.

Q7: How does the structure of this compound contribute to its catalytic activity?

A9: The steric hindrance provided by the bulky substituents on the biarylphosphine scaffold of this compound plays a crucial role in its activity. This steric bulk facilitates the reductive elimination step while hindering the undesired beta-hydride elimination, leading to improved selectivity and yields in cross-coupling reactions. [, ]

Q8: Have any structural modifications of this compound been explored?

A10: Yes, researchers have investigated modifications to the this compound scaffold to fine-tune its reactivity and selectivity. This includes variations in the substituents on the biaryl rings and the introduction of different functional groups. [] For instance, this compound G3, a commercially available variant, showcases its adaptability and application in macrocyclization reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。